4-(Benzo[b]thiophen-3-yl)thiazol-2-amine
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Overview
Description
4-(Benzo[b]thiophen-3-yl)thiazol-2-amine is a heterocyclic compound with the molecular formula C11H8N2S2 This compound features a thiazole ring fused with a benzothiophene moiety, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine typically involves the reaction of benzo[b]thiophene derivatives with thiazole precursors. One common method includes the cyclization of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Benzo[b]thiophen-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Benzothiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-11-13-9(6-15-11)8-5-14-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOELPVZVDPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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